molecular formula C7H8NNaO4 B146157 Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide CAS No. 139122-78-4

Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide

Cat. No. B146157
CAS RN: 139122-78-4
M. Wt: 193.13 g/mol
InChI Key: DDRNHSMNCKFPEI-UHFFFAOYSA-M
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Description

Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide is a chemical compound with the IUPAC name methyl 2,4-dioxopiperidine-3-carboxylate, sodium salt . It has a molecular weight of 194.14 .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in the pharmaceutical industry, and Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide serves as a starting point for synthesizing various piperidine derivatives. These derivatives are present in more than twenty classes of pharmaceuticals and are essential for designing drugs .

Chiral Optimization in Drug Development

The compound is used in chiral optimization processes, particularly in the synthesis of (S or R)-ethyl piperidine-3-carboxylate. The piperidine ring is vital for achieving the desired chirality, which is a key factor in the efficacy and safety of pharmaceuticals .

Antioxidant Activity

Research has shown that derivatives of Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide exhibit antioxidant properties. These properties are significant in the development of treatments for oxidative stress-related diseases .

Anti-Reflective Coating Polymers

The compound has been used to create novel self-crosslinking anti-reflective coating polymers. These coatings are valuable in various technological applications, such as reducing outgassing in microfabrication processes .

Biological Activity and Pharmacological Applications

Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide and its derivatives have been studied for their biological activity. They are evaluated for potential pharmacological applications, including their use as substrates for the synthesis of biologically active piperidines .

Development of Fast and Cost-Effective Synthesis Methods

The compound is at the forefront of research focused on developing fast and cost-effective methods for the synthesis of substituted piperidines. This is crucial for the large-scale production of pharmaceuticals .

Phytochemical Analysis

In phytochemical research, the compound’s derivatives are analyzed using techniques like GC-MS to determine their presence and concentration in plant extracts. This analysis helps in understanding the therapeutic potential of medicinal plants .

Therapeutic Applications

The derivatives of Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide are being explored for their therapeutic applications. They are investigated for their role in treating various ailments due to their bioactive properties .

properties

IUPAC Name

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRNHSMNCKFPEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CC[N-]C1=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide

CAS RN

139122-78-4
Record name sodium 3-(methoxycarbonyl)-4-oxo-3,4,5,6-tetrahydro-2-pyridinolate
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